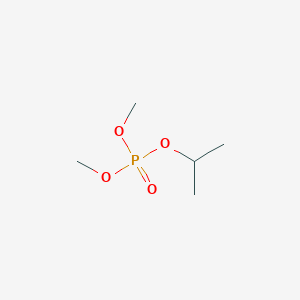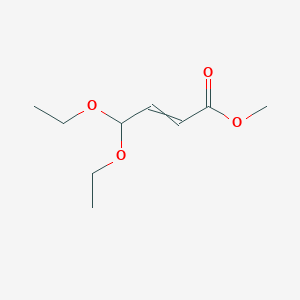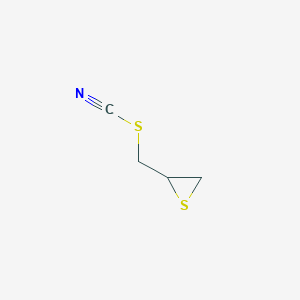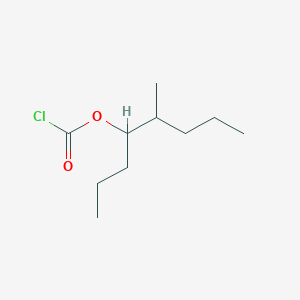
Dimethyl propan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl propan-2-yl phosphate is an organophosphorus compound characterized by the presence of a phosphate group bonded to a dimethyl and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl propan-2-yl phosphate can be synthesized through the reaction of dimethyl phosphorochloridate with isopropanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl propan-2-yl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphate and isopropanol.
Oxidation: It can be oxidized to form corresponding phosphates with higher oxidation states.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly acidic pH.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: Dimethyl phosphate and isopropanol.
Oxidation: Higher oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl propan-2-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study phosphate metabolism and enzyme activity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl propan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic the natural phosphate groups found in biological molecules, allowing it to bind to and inhibit the activity of certain enzymes. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Similar structure but with a methyl group instead of a propan-2-yl group.
Trimethyl phosphate: Contains three methyl groups bonded to the phosphate group.
Diethyl propan-2-yl phosphate: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl propan-2-yl phosphate is unique due to its specific combination of dimethyl and propan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
58816-56-1 |
|---|---|
Formule moléculaire |
C5H13O4P |
Poids moléculaire |
168.13 g/mol |
Nom IUPAC |
dimethyl propan-2-yl phosphate |
InChI |
InChI=1S/C5H13O4P/c1-5(2)9-10(6,7-3)8-4/h5H,1-4H3 |
Clé InChI |
LGHBWYKFMKMPMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)


![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)
![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)


![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)

![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)

![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
